4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine
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Overview
Description
4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine is a compound that belongs to the class of heterocyclic organic compounds It features a tetrazole ring fused with a piperidine ring and is substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine typically involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine and sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]pyridine
- 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]morpholine
Uniqueness
4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine is unique due to its specific substitution pattern and the presence of both a tetrazole and piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
887405-54-1 |
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Molecular Formula |
C14H19N5O2 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]piperidine |
InChI |
InChI=1S/C14H19N5O2/c1-20-12-4-3-10(9-13(12)21-2)14-16-18-19(17-14)11-5-7-15-8-6-11/h3-4,9,11,15H,5-8H2,1-2H3 |
InChI Key |
RCJOSCIHXIXEGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)C3CCNCC3)OC |
Origin of Product |
United States |
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